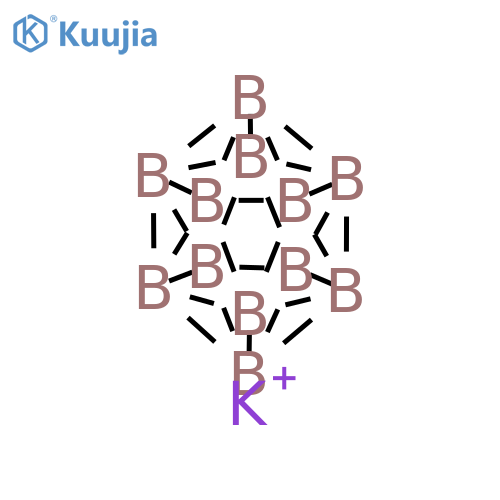Cas no 874881-81-9 (POTASSIUM DODECAHYDRODODECABORATE HYDRATE)

POTASSIUM DODECAHYDRODODECABORATE HYDRATE 化学的及び物理的性質
名前と識別子
-
- POTASSIUM DODECAHYDRODODECABORATE HYDRATE
- Potassium dodecahydroclosododecaborate
-
- MDL: MFCD03424211
- インチ: 1S/B12.K/c1-2-3(1)5(1)6(1)4(1,2)8(2)7(2,3)9(3,5)11(5,6)10(4,6,8)12(7,8,9)11;/q;+1
- InChIKey: XZIHXWYMHRHQNF-UHFFFAOYSA-N
- ほほえんだ: B1234B567B89%10B%11%12%13B%14%15%16B%178%11B1%14(B12%15B2%16%12B59%13B3162)B47%10%17.[K+]
POTASSIUM DODECAHYDRODODECABORATE HYDRATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB123799-1 g |
Potassium dodecahydrodecaborate hydrate, 98%; . |
874881-81-9 | 98% | 1 g |
€124.00 | 2023-07-20 | |
| A2B Chem LLC | AH91125-1g |
Potassium dodecahydroclosododecaborate |
874881-81-9 | ≥98% | 1g |
$148.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2069041-1g |
Dodecaborate(2-), dodecahydro-, potassium (1:2) |
874881-81-9 | 1g |
¥1031.00 | 2024-04-27 | ||
| 1PlusChem | 1P00GZ1X-1g |
Potassium dodecahydroclosododecaborate |
874881-81-9 | min. 98% | 1g |
$150.00 | 2024-04-20 | |
| abcr | AB123799-1g |
Potassium dodecahydrodecaborate hydrate, 98%; . |
874881-81-9 | 98% | 1g |
€126.00 | 2024-06-12 | |
| abcr | AB123799-5g |
Potassium dodecahydrodecaborate hydrate, 98%; . |
874881-81-9 | 98% | 5g |
€424.00 | 2024-06-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 19-1800-25g |
Potassiumdodecahydrododecaboratehydrate,min.98% |
874881-81-9 | min.98% | 25g |
18339CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 19-1800-1g |
Potassiumdodecahydrododecaboratehydrate,min.98% |
874881-81-9 | min.98% | 1g |
1311CNY | 2021-05-08 | |
| abcr | AB123799-25 g |
Potassium dodecahydrodecaborate hydrate, 98%; . |
874881-81-9 | 98% | 25 g |
€1,642.00 | 2023-07-20 | |
| abcr | AB123799-5 g |
Potassium dodecahydrodecaborate hydrate, 98%; . |
874881-81-9 | 98% | 5 g |
€417.00 | 2023-07-20 |
POTASSIUM DODECAHYDRODODECABORATE HYDRATE 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
POTASSIUM DODECAHYDRODODECABORATE HYDRATEに関する追加情報
Potassium Dodecahydridorodecaborate Hydrate: A Comprehensive Overview
Potassium dodecahydridorodecaborate hydrate, with the CAS number 874881-81-9, is a compound that has garnered significant attention in the fields of materials science and chemistry due to its unique properties and potential applications. This compound is a hydrated salt of potassium ions and dodecahydridorodecaborate anions, which are derivatives of borane (BH3). The structure of this compound is characterized by a complex boron framework, making it a subject of interest for researchers exploring novel materials for energy storage, catalysis, and other advanced technologies.
The dodecahydridorodecaborate anion is a highly stable boron hydride cluster, which plays a crucial role in determining the physical and chemical properties of potassium dodecahydridorodecaborate hydrate. Recent studies have highlighted its ability to act as a precursor for the synthesis of various boron-based materials, including nanomaterials and thin films. These materials exhibit exceptional thermal stability and electronic properties, making them ideal candidates for high-temperature applications and advanced electronic devices.
One of the most promising applications of potassium dodecahydridorodecaborate hydrate lies in its use as an electrolyte in lithium-ion batteries. Researchers have demonstrated that this compound can significantly enhance the ion conductivity and cycling stability of battery systems. The incorporation of boron clusters into electrolytes has been shown to improve the mechanical properties of solid-state electrolytes, which are critical for next-generation energy storage technologies.
In addition to its role in energy storage, potassium dodecahydridorodecaborate hydrate has also been explored for its potential in catalysis. The unique electronic structure of the dodecahydridorodecaborate anion enables it to act as a catalyst for various organic reactions, including hydrocarbon oxidation and olefin polymerization. Recent advancements in catalytic chemistry have revealed that this compound can significantly accelerate reaction rates while maintaining high selectivity, making it a valuable tool in industrial processes.
The synthesis of potassium dodecahydridorodecaborate hydrate involves a multi-step process that typically begins with the reaction of borane with alkali metals in the presence of water or other solvents. The exact conditions for this reaction are critical to ensure the formation of the hydrated salt rather than other boron hydride derivatives. Researchers have optimized these conditions to achieve high yields and purity levels, which are essential for applications requiring precise chemical compositions.
Another area where potassium dodecahydridorodecaborate hydrate has shown potential is in neutron shielding applications. The high hydrogen content in the boron clusters makes this compound effective at absorbing neutrons, a property that is highly desirable in nuclear reactors and medical imaging devices. Recent studies have explored the use of this compound in combination with other neutron-absorbing materials to create lightweight and efficient shielding solutions.
Despite its numerous advantages, the use of potassium dodecahydridorodecaborate hydrate is not without challenges. One major concern is its sensitivity to moisture and oxygen, which can lead to decomposition under certain conditions. Researchers have been actively working on developing stabilization techniques to enhance the compound's shelf life and usability under varying environmental conditions.
In conclusion, potassium dodecahydridorodecaborate hydrate (CAS No. 874881-81-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool in materials science, energy storage, catalysis, and nuclear technology. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing modern technologies.
874881-81-9 (POTASSIUM DODECAHYDRODODECABORATE HYDRATE) 関連製品
- 12008-77-4(potassium dodecahydrododecaborate hydrate)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 896324-06-4(N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)
- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 1259287-72-3(methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate)
